N-(Benzo[D][1,3]dioxol-5-YL)ethanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Benzo[D][1,3]dioxol-5-YL)ethanethioamide is a compound that features a benzo[d][1,3]dioxole moiety attached to an ethanethioamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzo[D][1,3]dioxol-5-YL)ethanethioamide typically involves the introduction of the benzo[d][1,3]dioxole group to an ethanethioamide precursor. One common method involves the use of a palladium-catalyzed C-N cross-coupling reaction. This reaction is carried out under an inert atmosphere, using a palladium catalyst such as tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and a phosphine ligand like BINAP. The reaction conditions often include a base such as cesium carbonate (Cs2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for scaling up the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Benzo[D][1,3]dioxol-5-YL)ethanethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The ethanethioamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the thioamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of ethanethiol derivatives.
Substitution: Formation of substituted ethanethioamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-(Benzo[D][1,3]dioxol-5-YL)ethanethioamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent.
Materials Science: The compound can be used in the development of sensors for detecting heavy metal ions, such as lead (Pb2+), due to its ability to form stable complexes with these ions.
Wirkmechanismus
The mechanism of action of N-(Benzo[D][1,3]dioxol-5-YL)ethanethioamide involves its interaction with specific molecular targets and pathways:
Anticancer Activity: The compound induces apoptosis by causing cell cycle arrest at the S phase.
Antimicrobial Activity: The compound disrupts bacterial cell membranes, leading to cell lysis and death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds also feature the benzo[d][1,3]dioxole moiety and have shown potent antitumor activities.
1-benzo[1,3]dioxol-5-yl-indoles: These compounds have been evaluated for their anticancer activity and share structural similarities with N-(Benzo[D][1,3]dioxol-5-YL)ethanethioamide.
Uniqueness
This compound is unique due to its specific combination of the benzo[d][1,3]dioxole moiety and the ethanethioamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H9NO2S |
---|---|
Molekulargewicht |
195.24 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-yl)ethanethioamide |
InChI |
InChI=1S/C9H9NO2S/c1-6(13)10-7-2-3-8-9(4-7)12-5-11-8/h2-4H,5H2,1H3,(H,10,13) |
InChI-Schlüssel |
QDYVOGQWMWQVNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=S)NC1=CC2=C(C=C1)OCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.